molecular formula C16H17N3O4 B5888875 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5888875
M. Wt: 315.32 g/mol
InChI Key: OBNYUGRUNXZGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide, commonly referred to as MPPA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a pyridinecarboximidamide derivative and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of MPPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, MPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are known to contribute to the inflammatory response.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, MPPA has been shown to have a protective effect on the liver and to improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MPPA in lab experiments is its relatively low toxicity. Additionally, MPPA is stable under a variety of conditions, making it easy to handle and store. However, one limitation of using MPPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on MPPA. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation into its potential use in cancer treatment is warranted. Finally, there is potential for MPPA to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of MPPA involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 4-methoxyphenyl acetic acid, followed by the reaction of the resulting product with thionyl chloride. The final step involves the reaction of the intermediate product with 2-(4-methoxyphenoxy)propanoic acid. The yield of MPPA is typically around 60%.

Scientific Research Applications

MPPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, MPPA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-11(22-13-8-6-12(21-2)7-9-13)16(20)23-19-15(17)14-5-3-4-10-18-14/h3-11H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNYUGRUNXZGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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